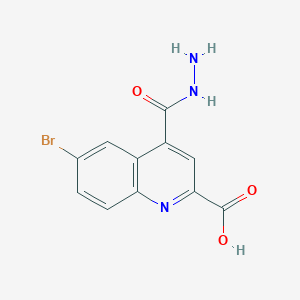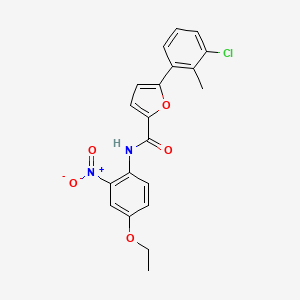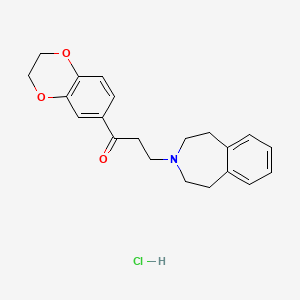![molecular formula C18H23N5O2 B5008682 2-hydroxy-6-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5008682.png)
2-hydroxy-6-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic compounds known for their varied applications in medicinal chemistry and pharmacology, excluding drug use and dosage information. Its structure suggests potential interactions with biological systems, given the presence of a piperazine ring and a nicotinamide moiety, which are common in molecules with significant biological activity.
Synthesis Analysis
Although specific synthesis details for "2-hydroxy-6-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}nicotinamide" are not directly available, related synthesis pathways include the use of nicotinamide and its derivatives as starting materials or intermediates in complex synthetic routes. For instance, the synthesis of nicotinamide derivatives often involves reactions with halides, alcohols, and other functional groups to introduce the desired substituents on the nicotinamide ring (Kabat, Pankiewicz, & Watanabe, 1987).
Molecular Structure Analysis
Molecular structure analysis of nicotinamide derivatives reveals the importance of the pyridine ring and its substitutions for biological activity. The piperazine and pyridinyl groups attached to the nicotinamide core in the target compound suggest potential for complex interactions with biological targets, modulating properties such as solubility, bioavailability, and receptor affinity.
Chemical Reactions and Properties
Nicotinamide derivatives engage in various chemical reactions, including redox reactions, coupling reactions, and interactions with metal ions, influencing their chemical properties and biological activities. For example, the interaction of nicotinamide with metal complexes can significantly alter the electronic and structural properties of the molecule, affecting its biological functions (Papanikolaou et al., 2006).
Propiedades
IUPAC Name |
6-methyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-5-6-15(18(25)21-13)17(24)20-12-14-4-3-7-19-16(14)23-10-8-22(2)9-11-23/h3-7H,8-12H2,1-2H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAXYQTWCGGKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5008626.png)

![7-benzoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5008652.png)


![2-{[3-(3-chlorophenoxy)propyl]amino}ethanol](/img/structure/B5008674.png)
![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5008675.png)
![1-(dimethylamino)-3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5008685.png)
![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5008693.png)
![N-[1-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5008705.png)

